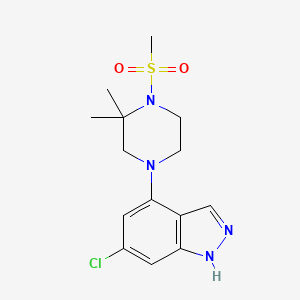

Indazole derivative 2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19ClN4O2S |

|---|---|

Molecular Weight |

342.8 g/mol |

IUPAC Name |

6-chloro-4-(3,3-dimethyl-4-methylsulfonylpiperazin-1-yl)-1H-indazole |

InChI |

InChI=1S/C14H19ClN4O2S/c1-14(2)9-18(4-5-19(14)22(3,20)21)13-7-10(15)6-12-11(13)8-16-17-12/h6-8H,4-5,9H2,1-3H3,(H,16,17) |

InChI Key |

RJWPSUXKQOQTSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CCN1S(=O)(=O)C)C2=CC(=CC3=C2C=NN3)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies for Indazole Derivatives

General Synthetic Strategies and Approaches

The construction of the indazole core can be achieved through several fundamental reaction types. These strategies often involve the formation of the crucial N-N bond and the subsequent annulation to form the bicyclic system.

Cyclization reactions are a cornerstone of indazole synthesis, typically involving the formation of the pyrazole (B372694) ring onto a pre-existing benzene (B151609) ring. These methods often utilize intramolecular bond formation as the key step.

Reductive Cyclization: This approach often starts with ortho-substituted nitroarenes. For instance, o-nitrobenzylidene amines can undergo reductive cyclization using reagents like molybdenum complexes and triphenylphosphine (B44618) under microwave conditions to yield 2-aryl-2H-indazoles. organic-chemistry.org Similarly, an organophosphorus-mediated reductive cyclization of substituted benzamidines provides a route to 3-amino-2H-indazoles. nih.gov Another method involves the condensation of o-nitrobenzaldehydes with amines to form ortho-imino-nitrobenzene intermediates, which then undergo reductive cyclization promoted by tri-n-butylphosphine to afford 2H-indazoles under mild conditions. acs.org

Oxidative Cyclization: N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines is a versatile method that can selectively produce various 2-substituted 2H-indazoles. organic-chemistry.orgorganic-chemistry.org Copper(II) acetate (B1210297) can mediate the N-N bond formation in the cyclization of ketimines, prepared from o-aminobenzonitriles, using oxygen as the sole oxidant to build 1H-indazoles in good to excellent yields. nih.gov

Intramolecular C-H Amination and Annulation: Palladium-catalyzed intramolecular C-H amination of aminohydrazones is a notable method for synthesizing 1H-indazoles. nih.gov Arylhydrazones can also undergo direct aryl C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or iodine to form 1H-indazoles in a metal-free process. nih.gov Furthermore, tandem C-H activation/intramolecular annulation reactions between azobenzenes and various partners, such as sulfoxonium ylides, catalyzed by metals like rhodium or copper, provide access to 3-acylated-2H-indazoles. nih.gov

[3+2] Cycloaddition: The indazole skeleton can be constructed via a [3+2] annulation approach. This involves the reaction of arynes with hydrazones or diazo compounds. organic-chemistry.orgchemicalbook.com For example, the cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like CsF or TBAF offers a direct route to a wide range of substituted indazoles under mild conditions. organic-chemistry.orgchemicalbook.com

Table 1: Overview of Selected Cyclization Reactions for Indazole Synthesis

| Starting Material(s) | Key Reagent/Catalyst | Reaction Type | Product Type |

|---|---|---|---|

| o-nitrobenzylidene amines | MoO₂Cl₂(dmf)₂, Ph₃P | Reductive Cyclization | 2-Aryl-2H-indazoles |

| 2-aminomethyl-phenylamines | Oxidant | Oxidative Cyclization | 2-Substituted 2H-indazoles |

| Arylhydrazones | PIFA or Iodine | Intramolecular C-H Amination | 1H-indazoles |

| Arynes + Hydrazones/Diazo compounds | - / CsF or TBAF | [3+2] Cycloaddition | Substituted Indazoles |

| o-haloaryl N-sulfonylhydrazones | Cu₂O or Cu(OAc)₂·H₂O | Cyclization | 1H-indazoles |

Condensation reactions are frequently employed as the initial step in multi-step indazole syntheses, creating key intermediates that subsequently cyclize.

A classic and practical approach involves the condensation of ortho-halobenzaldehydes or ketones with hydrazine (B178648). chemicalbook.comacs.org For example, reacting o-fluorobenzaldehydes with hydrazine hydrate (B1144303) leads to the formation of a hydrazone intermediate, which upon heating, cyclizes to the corresponding indazole. acs.org This method's efficiency can sometimes be hampered by side reactions like the Wolf-Kishner reduction, but this can be mitigated by using O-methyloxime derivatives of the aldehydes instead. acs.orgresearchgate.net

A one-pot, three-component condensation of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, is an efficient way to synthesize 2-aryl-2H-indazoles. organic-chemistry.orgcaribjscitech.com This process involves the formation of both C-N and N-N bonds in a single operation. organic-chemistry.org Similarly, a one-pot metal-free reaction of easily accessible 2-aminophenones with hydroxylamine (B1172632) derivatives also yields indazoles in very good yields under mild conditions. organic-chemistry.org

Substitution reactions are used to introduce a variety of functional groups onto a pre-formed indazole ring or to build the ring itself.

Nucleophilic Aromatic Substitution (SNAr): The reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate is a common method for producing 3-aminoindazole. chemicalbook.com Another example involves the preparation of arylhydrazones followed by deprotonation and subsequent intramolecular SNAr ring closure to yield substituted 1-aryl-1H-indazoles. nih.gov

N-Alkylation/N-Arylation: The substitution at the nitrogen atoms of the indazole ring is crucial for generating diverse derivatives. Direct alkylation of 1H-indazole with halo esters in the presence of a base typically results in a mixture of N-1 and N-2 isomers, with the N-1 isomer often predominating. nih.gov Regioselective N-2 arylation can be achieved through copper-catalyzed cross-coupling reactions, which are critical in the synthesis of complex pharmaceutical agents. google.com

Amide coupling reactions are essential for synthesizing indazole-carboxamide derivatives, a class of compounds with significant therapeutic interest. These methods typically involve the coupling of an indazole carboxylic acid with various amines.

For instance, 1H-Indazole-3-carboxamides can be synthesized by the coupling of 1H-Indazole-3-carboxylic acid with substituted aryl or aliphatic amines. researchgate.net The carboxylic acid itself can be generated from SEM-protected indazole by introducing a carboxyl group using n-butyl lithium. researchgate.net

The coupling reaction often requires the use of standard amide coupling reagents. While uronium-based reagents like HATU are effective, their potential for being explosive on a large scale is a concern. google.comgoogle.com A safer and more scalable alternative is the use of reagents like T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide). google.com Another approach involves converting the carboxylic acid to an acid hydrazide, which can then be coupled with substituted aryl acids to form novel hydrazide derivatives. researchgate.net

Catalytic Approaches in Indazole Synthesis

Catalysis has revolutionized the synthesis of indazoles, offering milder reaction conditions, higher efficiency, and greater selectivity compared to traditional methods. benthamdirect.com Both transition-metal and acid-base catalysis have been extensively explored. benthamdirect.comresearchgate.net

Acid and base catalysts play a crucial role in several key steps of indazole synthesis, particularly in cyclization and rearrangement reactions.

Acid-Catalyzed Reactions: Under mildly acidic conditions, indazoles can undergo regioselective protection at the N-2 position. acs.org A method for synthesizing 1N-alkoxycarbonyl indazoles involves a copper-catalyzed reaction of 2-formylboronic acids with diazodicarboxylates, followed by an acid-induced ring closure of the resulting arylhydrazine intermediate. rsc.org Trifluoroacetic acid (TFA) is often used for this cyclization step. rsc.org

Base-Catalyzed Reactions: The use of a base is common in reactions that involve deprotonation to generate a more nucleophilic species. For example, various bases, including triethylamine (B128534) and 2-aminopyridine, can be used to direct the synthesis of N-aryl-1H-indazoles from common arylamino oximes. organic-chemistry.org In the synthesis of 1-aryl-1H-indazoles from 1-aryl-2-(2-nitrobenzylidene)hydrazines, potassium tert-butoxide promotes the intramolecular amination. organic-chemistry.org The cyclization-deacylation of arylhydrazine intermediates formed from 2-formylphenylboronic acids can be efficiently induced by bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) to yield unprotected indazoles. rsc.org

Table 2: Examples of Acid-Base Catalysis in Indazole Synthesis

| Reaction | Catalyst Type | Catalyst Example | Role of Catalyst |

|---|---|---|---|

| Ring closure of arylhydrazine | Acid | Trifluoroacetic Acid (TFA) | Promotes cyclization to 1N-alkoxycarbonyl indazole |

| Ring closure of arylhydrazine | Base | K₂CO₃ or KOH | Promotes cyclization and deacylation to unprotected indazole |

| Synthesis from arylamino oximes | Base | 2-Aminopyridine | Promotes formation of N-arylindazoles |

| Intramolecular amination | Base | Potassium tert-butoxide | Promotes displacement of a nitro group |

| Regioselective protection | Acid | Mildly acidic conditions | Directs protection to N-2 position |

Transition Metal Catalysis (e.g., CuH, Palladium-catalyzed C-H amination)

Transition metal catalysis has emerged as a powerful tool for the construction of the indazole core, offering mild reaction conditions and high efficiency. ingentaconnect.com Catalysts based on copper and palladium are particularly noteworthy for their versatility in facilitating key bond-forming reactions.

Copper Hydride (CuH) Catalysis:

Copper hydride catalysis has been successfully employed for the C3-selective functionalization of indazoles. A notable application is the highly enantioselective C3-allylation of 1H-N-(benzoyloxy)indazoles. nih.govnih.govacs.org This method allows for the synthesis of a variety of C3-allyl-1H-indazoles bearing quaternary stereocenters with high levels of enantioselectivity. nih.govnih.govacs.org The reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which dictates the enantioselectivity. nih.govacs.org This approach is significant as direct C3-alkylation of indazoles is challenging due to the lower nucleophilicity of the C3 position compared to the N1 and N2 positions. nih.govnih.gov

Palladium-catalyzed C-H Amination:

Palladium catalysis is instrumental in the synthesis of indazoles through C-H amination, a process that involves the formation of a carbon-nitrogen bond at a C-H site. Two primary strategies utilizing palladium-catalyzed intramolecular C-N bond formation have been developed to construct the indazole nucleus. nih.gov One approach is based on the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. nih.gov Another powerful method involves the catalytic C-H activation with palladium, followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones. nih.gov This latter method has been shown to be effective for producing indazoles with a variety of functional groups in good to high yields. nih.gov

Furthermore, a novel synthesis of 2-aryl-2H-indazoles has been developed via the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. nih.govorganic-chemistry.org The optimal conditions for this transformation were found to be a combination of Pd(OAc)2, dppf, and tBuONa. nih.gov This method is applicable to a broad range of substrates, including those with both electron-donating and electron-withdrawing substituents. nih.govorganic-chemistry.org

| Catalyst System | Substrate | Product | Key Features |

| CuH | 1H-N-(benzoyloxy)indazoles and allenes | C3-allyl-1H-indazoles with quaternary stereocenters | Highly C3-selective and enantioselective. nih.govnih.govacs.org |

| Pd(OAc)2/dppf/tBuONa | N-aryl-N(o-bromobenzyl)hydrazines | 2-aryl-2H-indazoles | Good tolerance for various functional groups. nih.govorganic-chemistry.org |

| Pd(OAc)2/Cu(OAc)2/AgOCOCF3 | Benzophenone tosylhydrazones | Functionalized indazoles | Proceeds via C-H activation and intramolecular amination. nih.gov |

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of indazole derivatives to minimize environmental impact and enhance sustainability. ingentaconnect.com Key aspects of this approach include the use of environmentally benign solvents, the development of catalyst-based methods to improve efficiency, and the reduction of hazardous waste. ingentaconnect.commdpi.comsemanticscholar.orgacsgcipr.org

Recent advancements have focused on developing synthetic routes that align with these principles. For instance, the use of water as a solvent for palladium-catalyzed direct arylations of 2H-indazoles presents a greener alternative to traditional organic solvents. acs.org Additionally, efforts are being made to replace hazardous reagents and catalysts with more sustainable options. The development of catalyst-based approaches, as discussed in the previous section, contributes significantly to green chemistry by enabling reactions to proceed with higher atom economy and under milder conditions. ingentaconnect.com

The evaluation of the "greenness" of a synthetic process can be quantified using various metrics. mdpi.comsemanticscholar.org These metrics assess factors such as atom economy, E-factor (environmental factor), and process mass intensity (PMI), providing a framework for comparing the sustainability of different synthetic routes. semanticscholar.org The goal is to design syntheses that are not only efficient and selective but also environmentally responsible. mdpi.com

Regioselective Synthesis of Indazole Isomers

The control of regioselectivity is a critical challenge in indazole synthesis, as substitution can occur at multiple positions, leading to the formation of different isomers. The development of methods that selectively yield a single regioisomer is of paramount importance for the synthesis of specific indazole-based compounds.

The synthesis of 1H-indazoles, which are generally the thermodynamically more stable tautomer, can be achieved with high regioselectivity through various methods. beilstein-journals.orgnih.gov One common strategy involves the N-alkylation of the 1H-indazole scaffold. beilstein-journals.org The regiochemical outcome of N-alkylation is influenced by factors such as the choice of base, solvent, and the electronic and steric properties of substituents on the indazole ring. beilstein-journals.orgnih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for N-1 selective alkylation of indazoles. beilstein-journals.org Specifically, for C-3 substituted indazoles like 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide indazoles, greater than 99% N-1 regioselectivity has been observed. beilstein-journals.org

Transition metal-catalyzed reactions also play a crucial role in the regioselective synthesis of 1H-indazoles. Silver(I)-mediated intramolecular oxidative C-H bond amination provides a route to 3-substituted 1H-indazoles. nih.gov Copper-mediated intramolecular Ullmann-type reactions have also been developed for the scalable synthesis of substituted 1H-indazoles. thieme-connect.com

The synthesis of the less thermodynamically stable 2H-indazole isomers requires specific regioselective methods. A mild and efficient one-pot synthesis of 2H-indazoles involves the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a Cadogan reductive cyclization promoted by tri-n-butylphosphine. organic-chemistry.orgacs.orgacs.orgnih.gov This method is operationally simple and tolerates a variety of functional groups. organic-chemistry.orgacs.orgacs.orgnih.gov

Another approach for the regioselective synthesis of 2H-indazoles is through direct alkylation reactions mediated by Ga/Al and Al. researchgate.net Furthermore, trifluoromethanesulfonic acid (TfOH)-catalyzed regioselective N2-alkylation of indazoles with diazo compounds affords N2-alkylated products with high regioselectivity. rsc.org Copper-catalyzed coupling of 1H-indazoles with diaryliodonium salts has also been shown to achieve high levels of N2-regioselectivity for arylation and vinylation. thieme-connect.com

The glycosylation of 4-nitroindazole can be controlled to selectively produce either N1 or N2-ribonucleosides. Kinetic control of the Silyl Hilbert-Johnson glycosylation (5 hours) affords the N2-isomer, while thermodynamic control (48 hours) leads to the N1-regioisomer. nih.gov

| Method | Substrates | Product | Key Features |

| Condensation-Cadogan Reductive Cyclization | o-nitrobenzaldehydes, anilines/aliphatic amines | 2H-indazoles | Mild, one-pot synthesis. organic-chemistry.orgacs.orgacs.orgnih.gov |

| TfOH-catalyzed Alkylation | Indazoles, diazo compounds | N2-alkylated indazoles | High N2-regioselectivity (N2/N1 up to 100/0). rsc.org |

| Silyl Hilbert-Johnson Glycosylation | 4-nitroindazole | N2-(β-D-ribonucleoside) | Under kinetic control. nih.gov |

The ability to selectively functionalize specific sites on the indazole ring is crucial for creating diverse derivatives.

C3-Functionalization: Direct functionalization at the C3 position of indazoles is challenging but can be achieved using specific strategies. As mentioned earlier, copper hydride (CuH) catalysis enables the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles. nih.govnih.govacs.org Palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position via an isocyanide insertion strategy has also been reported, leading to the synthesis of diverse heterocyclic systems. researchgate.netacs.org Additionally, a visible light-promoted, transition metal-free direct C3-carbamoylation of 2H-indazoles has been developed using oxamic acids as the carbamoylating source. nih.gov

N1-Functionalization: As discussed in the 1H-indazole synthesis section, N1-alkylation can be achieved with high regioselectivity by carefully selecting the reaction conditions, particularly the base and solvent. beilstein-journals.org The use of sodium hydride in THF is a reliable method for achieving high N1-selectivity in the alkylation of many indazole derivatives. beilstein-journals.org Thermodynamic control in reactions such as equilibration processes can also favor the formation of the more stable N1-substituted product. nih.gov

N2-Functionalization: Selective functionalization at the N2 position often requires conditions that favor kinetic control or employ directing groups. The regioselective protection of the N2 position can be achieved using a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can then direct regioselective C3-lithiation. nih.gov As highlighted previously, methods like the Cadogan reductive cyclization and TfOH-catalyzed alkylation with diazo compounds provide excellent N2 selectivity. organic-chemistry.orgacs.orgacs.orgnih.govrsc.org DFT calculations have been used to understand the high N2 selectivity in certain alkylation reactions, suggesting that while the 1H-indazole tautomer is more stable, the transition state for N2 alkylation can be significantly lower in energy. wuxibiology.com Studies have also shown that the choice of metal catalyst and reaction conditions can overcome the thermodynamic preference for N1-substitution, leading to selective N2-functionalization. nih.gov

| Position | Method | Reagents/Catalyst | Product |

| C3 | CuH-catalyzed allylation | CuH, allenes | C3-allylated 1H-indazoles nih.govnih.govacs.org |

| C3 | Pd-catalyzed isocyanide insertion | Pd(II), isocyanides | Fused heterocyclic systems researchgate.netacs.org |

| N1 | N-alkylation | NaH, THF, alkyl halide | N1-alkylated indazoles beilstein-journals.org |

| N2 | Cadogan Reductive Cyclization | Tri-n-butylphosphine | 2H-indazoles organic-chemistry.orgacs.orgacs.orgnih.gov |

| N2 | TfOH-catalyzed alkylation | TfOH, diazo compounds | N2-alkylated indazoles rsc.org |

| N2 | SEM protection | SEM-Cl | N2-SEM protected indazoles nih.gov |

Structural Elucidation and Characterization of Indazole Derivatives

Spectroscopic Characterization Techniques

A full suite of spectroscopic methods was employed to elucidate the structure of Indazole derivative 2 . acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy in a DMSO-d6 solvent was used for the characterization of the compound. acs.org The ¹H NMR spectrum shows highly shifted signals due to the paramagnetic nature of the Os(IV) center. acs.org

The proton NMR spectrum recorded at 500.32 MHz displays several distinct signals. acs.org Key resonances include singlets observed at δ -4.44, -3.28, and 13.68 ppm, along with a doublet at 0.58 ppm (J = 8.51 Hz) and another singlet at 5.18 ppm. acs.org

The 13C{¹H} NMR spectrum, recorded at 125.81 MHz, shows three primary signals at δ 119.52, 114.45, and 188.36 ppm. acs.org Further analysis using 15N NMR spectroscopy identified a signal for the N1 atom at δ 157.08 ppm. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Indazole derivative 2 in DMSO-d6

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) |

| ¹H | -4.44 | s |

| ¹H | -3.28 | s |

| ¹H | 0.58 | d, J = 8.51 Hz |

| ¹H | 5.18 | s |

| ¹H | 13.68 | s |

| ¹³C{¹H} | 119.52 | - |

| ¹³C{¹H} | 114.45 | - |

| ¹³C{¹H} | 188.36 | - |

Source: acs.org

Mass Spectrometry (MS, HRMS ESI-MS)

Both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry were utilized to confirm the molecular weight and fragmentation pattern of Indazole derivative 2 . acs.orgacs.org The fragmentation of indazole-containing compounds is a key tool for their identification. wvu.eduresearchgate.netnih.gov In many synthetic cannabinoids with an indazole core, a characteristic fragment ion is observed at an m/z of 145, corresponding to the indazole acylium cation. researchgate.netmdpi.com The analysis of fragmentation pathways helps in the structural elucidation of new substances. nih.gov

Infrared (IR) Spectroscopy

Key vibrational frequencies in the mid-infrared (MIR) region include bands at 3346, 3108, 1665, 1620, 1511, 1485, 1440, 1387, 1362, 1314, 1234, 1174, 1131, 1084, 980, 895, 863, 838, 752, 734, 626, and 591 cm⁻¹. acs.org In the far-infrared (FIR) region, peaks are observed at 627, 595, 550, 459, 429, 334, 324, 310, 262, 249, 217, 194, 181, and 157 cm⁻¹. acs.org The band at 3346 cm⁻¹ is indicative of N-H stretching vibrations.

Table 2: Selected IR Absorption Bands for this compound

| IR Region | Wavenumber (cm⁻¹) |

| MIR | 3346, 3108, 1665, 1620, 1511, 1485, 1440 |

| FIR | 334, 324, 310, 262, 249, 217, 194, 181, 157 |

Source: acs.org

Crystallographic Analysis

X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provided unambiguous confirmation of the solid-state structure of Indazole derivative 2 . acs.orgacs.org Suitable crystals for the study were grown from a solution of the compound in dimethylformamide (DMF). acs.org

The analysis revealed that the indazole ligand coordinates to the osmium center via the N1 atom, which stabilizes the indazole in a rare quinoid tautomeric form (2H-indazole). acs.orgacs.org This coordination mode is noteworthy as indazole typically binds to metal ions through the N2 atom. acs.org The osmium ion is in a trans-geometrical arrangement, with the two axial positions occupied by the indazole ligands and the four equatorial positions by chloride ligands. acs.org

In the crystal structure, a bifurcated hydrogen bond is present between the N2 atom of the indazole ligand (acting as a proton donor) and two chloride ligands of an adjacent molecule. acs.org Additionally, stacking interactions are observed between the indazole ligands of neighboring molecules, with an interplanar separation of approximately 3.4 Å. acs.org

Computational Chemistry and in Silico Drug Design of Indazole Derivatives

Computer-Aided Drug Design (CADD) and Structure-Based Design Strategies

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to accelerate the discovery and development of new drugs. crelux.com For indazole derivatives, CADD and structure-based design strategies have been instrumental in designing potent and selective inhibitors for various therapeutic targets. nih.govresearchgate.net These approaches utilize the three-dimensional structure of the target protein to guide the design of complementary ligands. crelux.com

One notable application involves the design of indazole derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in hepatocellular carcinoma. nih.govresearchgate.net By leveraging the crystal structure of the FGFR4 kinase domain, researchers have designed and synthesized novel indazole compounds with enhanced inhibitory activity. nih.govresearchgate.net This structure-guided approach has also been applied to develop inhibitors for other kinases, such as extracellular signal-regulated kinase 1/2 (ERK1/2) and epidermal growth factor receptor (EGFR). nih.gov For instance, a structure-based design led to the identification of 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov Similarly, knowledge-based and structure-guided design has yielded 1H-indazole amide derivatives with significant ERK1/2 inhibitory activity. nih.gov

The process often involves an iterative cycle of designing compounds in silico, synthesizing the most promising candidates, and then evaluating their biological activity. crelux.com This feedback loop allows for the continuous refinement of the molecular design to optimize potency and selectivity.

In Silico Screening and Virtual Ligand Identification

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ugm.ac.id This method has been successfully employed to discover novel indazole-based inhibitors for various biological targets.

A notable example is the identification of a dual inhibitor for Heat Shock Protein 90 (Hsp90) and tubulin. nih.govacs.org Researchers hypothesized that a single scaffold could possess dual binding affinity because known ligands for both targets shared a similar 3',4',5'-trimethoxyphenyl core. nih.govacs.org By employing an integrated ligand and structure-based virtual screening workflow on a commercial library of 160,000 compounds, they successfully identified a novel indazole-based dual inhibitor. nih.govacs.org

Virtual screening has also been instrumental in identifying indazole derivatives with potential antitubercular and anti-inflammatory activities. pnrjournal.compnrjournal.com In one study, molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions were used to evaluate newly designed indazole scaffolds as potential inhibitors of the Enoyl-ACP (CoA) reductase enzyme and COX-2. pnrjournal.com The results indicated that a newly designed indazole scaffold, BPM, showed higher binding affinities for these enzymes compared to reference compounds. pnrjournal.com

Furthermore, fragment-led de novo design, a type of virtual screening, has been used to discover 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov This approach involves identifying small molecular fragments that are predicted to bind to the target and then computationally growing or linking them to create more potent ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. aboutscience.euinnovareacademics.in This allows for the prediction of the activity of new, unsynthesized compounds. researchgate.net

Two-dimensional QSAR (2D-QSAR) models utilize descriptors calculated from the 2D representation of molecules, such as physicochemical properties and topological indices. aboutscience.eulongdom.org These models are often developed using statistical methods like Multiple Linear Regression (MLR). researchgate.netlongdom.org

Several studies have successfully applied 2D-QSAR to understand the structure-activity relationships of indazole derivatives. For instance, 2D-QSAR models have been developed for indazole derivatives as inhibitors of Tyrosine Threonine Kinase (TTK), a target for anticancer drugs. researchgate.netlongdom.orglongdom.org In one study, a dataset of 109 indazole derivatives was analyzed, and the best 2D-QSAR model, generated by MLR, showed a high correlation coefficient (r²) of 0.9512 and good predictive ability. researchgate.netlongdom.org The model highlighted the importance of physicochemical and alignment-independent descriptors in influencing the anticancer activity. longdom.orglongdom.org

Another study focused on indazole compounds with inhibitory activity against S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN)-mediated quorum sensing. aboutscience.eu A 2D-QSAR model was developed that could explain and predict a significant portion of the variance in the inhibitory activity of the compounds. aboutscience.eu

Three-dimensional QSAR (3D-QSAR) models take into account the 3D structure of molecules and the spatial distribution of their properties. aboutscience.eunih.gov These models often provide more detailed insights into the steric and electronic requirements for optimal biological activity. nih.gov

Field and Gaussian-based 3D-QSAR studies have been performed on indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a crucial target in cancer therapy. nih.gov The resulting steric and electrostatic contour maps provided a structural framework for designing new, more potent inhibitors. nih.gov

In the context of TTK inhibitors, a 3D-QSAR model was developed using the SW-kNN approach, which showed a high internal cross-validation regression coefficient (q²) of 0.9132. longdom.orglongdom.org This model emphasized the critical role of steric descriptors in determining the anticancer activity of the indazole derivatives. longdom.orglongdom.org Similarly, 3D-QSAR studies on indazole derivatives as GSK-3β inhibitors have been conducted to understand the structural features necessary for enhanced biological activity. innovareacademics.in

The following table summarizes the key findings from various QSAR studies on indazole derivatives:

| Target | QSAR Method | Key Findings | Reference |

| TTK | 2D-QSAR (MLR) | High correlation (r²=0.9512), importance of physicochemical and alignment-independent descriptors. | researchgate.netlongdom.org |

| TTK | 3D-QSAR (SWF kNN) | High internal cross-validation (q²=0.9132), importance of steric descriptors. | longdom.orglongdom.org |

| SAH/MTAN | 2D/3D-QSAR | Developed models to explain and predict inhibitory activity. | aboutscience.eu |

| HIF-1α | 3D-QSAR | Steric and electrostatic maps provided a framework for new inhibitor design. | nih.gov |

| GSK-3β | 2D/3D-QSAR | Identified important descriptors for biological activity. | innovareacademics.in |

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aboutscience.euinnovareacademics.in It is widely used to understand the binding modes of ligands to their protein targets and to predict binding affinities. aboutscience.eu

Numerous molecular docking studies have been conducted on indazole derivatives to elucidate their interactions with various biological targets. For instance, docking studies on indazole derivatives as inhibitors of S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) revealed common amino acid interactions within the active site, such as with ASP197, PHE151, GLU172, ILE152, and MET173. aboutscience.eu The binding affinity was found to be correlated with the number of amino acid residues involved in the interaction. aboutscience.eu

In the context of cancer, docking studies have been crucial in designing indazole derivatives targeting various proteins. For example, docking simulations of indazole derivatives with histone deacetylase (HDAC) identified key interactions with amino acid residues ILE1122 and PRO1123, leading to the design of novel compounds with high docking scores. nih.gov Similarly, docking studies of indazole derivatives with the aromatase enzyme, a target in breast cancer, showed that many compounds interacted with active site residues Arg115 and Met374. derpharmachemica.com

Molecular docking has also been applied to indazole derivatives targeting:

Renal cancer-related protein (PDB: 6FEW): Docking studies identified derivatives with high binding energies. nih.govrsc.org

α-amylase and α-glucosidase: Docking simulations helped to rationalize the binding of the derivatives to these enzymes. tandfonline.com

Hypoxia-inducible factor-1α (HIF-1α): Docking of the most potent compound showed good binding efficiency in the active site. nih.gov

K-ras receptor: Docking analysis of the indazole derivative Bindarit indicated a higher binding affinity compared to a reference compound. nih.gov

The results of these docking studies are often presented in terms of docking scores or binding energies, which provide a semi-quantitative measure of the binding affinity.

| Target Protein | Key Interacting Residues | Investigated Indazole Derivatives | Reference |

| SAH/MTAN | ASP197, PHE151, GLU172, ILE152, MET173 | 5-aminoindazole (B92378) derivatives | aboutscience.eu |

| HDAC | ILE1122, PRO1123 | 43 indazole derivatives | nih.gov |

| Aromatase | Arg115, Met374 | Substituted indazole derivatives | derpharmachemica.com |

| Renal Cancer Protein (6FEW) | Not specified | 3-carboxamide indazole derivatives | nih.govrsc.org |

| α-glucosidase | Not specified | Methyl 1H-indazole-4-carboxylate derivatives | tandfonline.com |

| HIF-1α | Not specified | Indazole derivatives | nih.gov |

| K-ras | Not specified | Bindarit | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. aboutscience.eunih.gov They provide detailed information about the dynamic behavior of biomolecular systems, such as the stability of protein-ligand complexes and conformational changes upon ligand binding. nih.govnih.gov

MD simulations have been employed to further investigate the interactions of indazole derivatives with their biological targets, often complementing findings from molecular docking studies. For example, MD simulations of the most potent indazole derivative with Hypoxia-inducible factor-1α (HIF-1α) showed that the ligand was quite stable in the active site of the protein. nih.gov This stability is a crucial factor for a compound's inhibitory potential.

In another study, MD simulations were used to understand the behavior of the indazole derivative Bindarit within the binding pocket of the K-Ras receptor. nih.gov The simulations, conducted for 100 nanoseconds, demonstrated that the interaction with Bindarit could stabilize the protein structure at the binding site. nih.gov

MD simulations have also been used to:

Validate the stability of ligand-protein complexes for indazole derivatives with anticancer activity. longdom.org

Study the binding mode of indazole derivatives as VEGFR-2 inhibitors. a-z.lu

Investigate the stability of indazole-sulfonamide derivatives when bound to protein kinase targets like JAK3 and ROCK1. mdpi.com

The insights gained from MD simulations are valuable for confirming the binding modes predicted by docking and for understanding the dynamic nature of the ligand-receptor interactions, which can guide further lead optimization. nih.govnih.gov

Unable to Generate Article: Ambiguity of "Indazole Derivative 2"

It is not possible to generate the requested article focusing solely on the chemical compound "this compound" because this name is not a unique identifier for a single chemical entity. Scientific literature reveals that "this compound" has been used to designate multiple, distinct molecules in different research contexts. Without a specific chemical structure, CAS number, or reference publication, providing a scientifically accurate and focused article as per the detailed outline is not feasible.

The term "this compound" appears in various studies to describe different compounds, including:

An Osmium(IV) Complex: In one study, "this compound" refers to trans-[OsIVCl4(2H-indazole)2], an organometallic complex investigated for its antiproliferative properties. Its structure is notable for stabilizing the 2H-indazole tautomer upon coordination to the osmium metal center, a rare occurrence in coordination chemistry. acs.org

A Fibroblast Growth Factor Receptor (FGFR) Inhibitor: In the context of cancer research, "this compound" has been identified as a potent inhibitor of the FGFR kinase. After several rounds of optimization from a lead compound, this derivative showed significant enzyme and cellular inhibitory activity. imist.maresearchgate.netimist.ma

A MET Kinase and Hepcidin (B1576463) Production Inhibitor: Another distinct "this compound" is described as a MET kinase inhibitor and a potent, orally available inhibitor of hepcidin production, making it a candidate for therapies related to iron-deficiency anemia. datapdf.comunito.itunito.it

A Synthetic Precursor for Azo Dyes: In synthetic organic chemistry, the designation has been used for a compound synthesized from diethyl 2-(4-methoxyphenyl)-4-methyl-6-oxocyclohex-4-ene-1,1-dicarboxylate and hydrazine (B178648) hydrate (B1144303), which then serves as a building block for various azo dyes. researchgate.netresearchgate.net

Given that the subject of the requested article refers to at least four different compounds, it is impossible to select the correct one and furnish the specific computational data required for the sections on Density Functional Theory (DFT) Calculations and Ligand Optimization. Generating content for an arbitrarily chosen compound would not adhere to the instructions for a focused and scientifically accurate article on the user's intended subject.

To fulfill this request, a more precise definition of the "this compound" of interest is required.

Biological Activities and Structure Activity Relationship Sar Studies of Indazole Derivatives

Anti-Cancer Activity and SAR

The indazole nucleus is a key pharmacophore in a number of approved anti-cancer drugs, including Axitinib, Linifanib, Niraparib, and Pazopanib. nih.gov These agents target various protein kinases involved in cancer progression. The development of new indazole-based anti-cancer agents is a highly active area of research, with a focus on understanding the structural requirements for potent and selective inhibition of various cancer-related targets. nih.gov

Indazole derivatives have been widely investigated as inhibitors of tyrosine kinases, which play crucial roles in cell signaling pathways that are often deregulated in cancer. researchgate.net

VEGFR-2 Inhibition: The inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) is an effective strategy for blocking tumor angiogenesis. nih.gov A series of indazole derivatives were designed as VEGFR-2 kinase inhibitors, with compound 30 emerging as a highly potent inhibitor with an IC50 value of 1.24 nM. nih.gov Structure-activity relationship (SAR) studies of indazole–pyrimidine-based derivatives revealed that the presence of hydrophobic groups like alkyl or halogen at the 2-position of the pyrimidine (B1678525) ring led to decreased potency compared to methoxy-substituted derivatives. nih.gov

FGFR1 and FGFR4 Inhibition: Fibroblast growth factor receptors (FGFRs) are also important targets in cancer therapy. A series of 1H-1,2,4-triazole, benzothiazole, and indazole-based derivatives were designed as FGFR1 inhibitors. nih.gov Compound 9d , an indazole derivative, was identified as a hit compound with an excellent FGFR1 inhibitory activity (IC50 = 15.0 nM). nih.gov Further optimization led to compound 9u , which demonstrated even more potent FGFR1 inhibition (IC50 = 3.3 nM) and good cellular activity. nih.gov The SAR studies highlighted the importance of the N-ethylpiperazine group for both enzymatic and cellular activity. nih.gov Another study identified 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative 98 as a promising FGFR1 inhibitor (IC50 = 15.0 nM), and further optimization led to compound 99 with an IC50 of 2.9 nM. nih.gov

| Compound | Target | IC50 (nM) | Key Structural Features |

| 30 | VEGFR-2 | 1.24 | Indazole scaffold |

| 9d | FGFR1 | 15.0 | Indazole scaffold |

| 9u | FGFR1 | 3.3 | Optimized indazole derivative |

| 98 | FGFR1 | 15.0 | 6-(3-methoxyphenyl)-1H-indazol-3-amine |

| 99 | FGFR1 | 2.9 | Optimized derivative of 98 with N-ethylpiperazine group |

TTK Inhibition: The indazole backbone has been identified as a promising scaffold for developing inhibitors of tyrosine-threonine kinase (TTK). researchgate.net

DNA gyrase is a well-established target for the development of antibacterial agents, and some indazole derivatives have shown potent inhibitory activity against this enzyme. acs.org A novel class of indazole derivatives was discovered as bacterial Gyrase B inhibitors through the optimization of a pyrazolopyridone hit. nih.gov Guided by structure-based drug design, these indazole derivatives exhibited excellent enzymatic and antibacterial activity. acs.orgnih.gov Specifically, 3-phenyl-1H-indazole and its derivatives have been identified as DNA gyrase B inhibitors. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as an important target for cancer immunotherapy. nih.govrsc.org The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition. nih.gov A series of 1H-indazole derivatives were synthesized, with compound 2g showing the highest activity with an IC50 value of 5.3 μM. nih.gov

SAR analysis of these 1H-indazole derivatives indicated that the substituent groups at both the 4-position and 6-position of the indazole ring are crucial for inhibitory activity. nih.govresearchgate.net Docking models have shown that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and with key residues in the hydrophobic pockets A and B of the enzyme, which is essential for their inhibitory activity. nih.govnih.gov Further studies on 3-substituted 1H-indazoles revealed that compounds 121 and 122 had potent inhibitory activity with IC50 values of 720 and 770 nM, respectively. nih.gov The SAR for this series indicated that the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position were critical for strong in vitro inhibitory activity. nih.gov

| Compound | Target | IC50 | Key Structural Features |

| 2g | IDO1 | 5.3 μM | 1H-indazole scaffold |

| 121 | IDO1 | 720 nM | 3-substituted 1H-indazole with a carbohydrazide moiety |

| 122 | IDO1 | 770 nM | 3-substituted 1H-indazole with a carbohydrazide moiety |

Glycogen (B147801) synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in various diseases, including cancer and mood disorders. researchgate.netnih.gov In silico studies, including 2D/3D QSAR and molecular docking, have been conducted on 5-substituted indazole derivatives to optimize them as GSK-3β inhibitors. researchgate.netresearchgate.net These studies have identified key interacting residues in the active site of GSK-3β, such as Val135, Gln185, Arg141, and Asp200. researchgate.net Based on these models, several optimized indazole derivatives have been proposed as potent GSK-3β inhibitors. researchgate.netsjctni.edu

Indazole derivatives have shown inhibitory activity against a range of other kinases involved in cancer. nih.gov

Pim Kinase Inhibition: Pan-Pim kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases whose overexpression is associated with poor prognosis in several cancers. nih.gov A series of dihydropyrrole[2,3-g]indazoles were synthesized as Pim kinase inhibitors, with compound 6 showing a nanomolar activity against Pim-3 (IC50 = 33 nM). ijddmr.org Additionally, 3,5-substituted-6-azaindazoles were identified as pan-Pim kinase inhibitors. nih.gov The introduction of a methyl group at the C3-position of the azaindazole ring in compound 56b resulted in a 6-fold increase in potency against Pim-1, Pim-2, and Pim-3 compared to the unsubstituted compound 56a . nih.gov

Aurora Kinase Inhibition: Aurora kinases are crucial for cell cycle regulation, and their overexpression is observed in many cancers. nih.gov Novel indazole derivatives have been identified as potent Aurora kinase inhibitors. nih.gov Specifically, 3-(pyrrolopyridin-2-yl)indazole derivatives have shown good inhibitory activities against Aurora A, with compounds 10 , 11 , and 12 having IC50 values of 32 nM, 46 nM, and 519 nM, respectively. ijddmr.org SAR studies indicated that a halogen atom was required for enhanced potency. nih.gov

Bcr-Abl Inhibition: The Bcr-Abl fusion protein is a tyrosine kinase that is a key driver in chronic myelogenous leukemia (CML). ijddmr.org A series of N,N'-dibenzoyl piperazine (B1678402) derivatives bearing a 1H-indazol-3-amine moiety were developed as Bcr-Abl inhibitors. ijddmr.org Compound 16 from this series showed potent inhibitory activity against both wild-type Bcr-Abl (IC50 = 0.014 μM) and the T315I mutant (IC50 = 0.45 μM), which is resistant to imatinib. ijddmr.org

| Compound | Target | IC50 | Key Structural Features |

| 6 | Pim-3 | 33 nM | Dihydropyrrole[2,3-g]indazole scaffold |

| 56b | pan-Pim | 0.2–0.8 μM (Ki) | 3-methyl-5-substituted-6-azaindazole |

| 10 | Aurora A | 32 nM | 3-(pyrrolopyridin-2-yl)indazole scaffold |

| 11 | Aurora A | 46 nM | 3-(pyrrolopyridin-2-yl)indazole scaffold |

| 12 | Aurora A | 519 nM | 3-(pyrrolopyridin-2-yl)indazole scaffold |

| 16 | Bcr-Abl (wild-type) | 0.014 μM | N,N'-dibenzoyl piperazine with 1H-indazol-3-amine |

| 16 | Bcr-Abl (T315I) | 0.45 μM | N,N'-dibenzoyl piperazine with 1H-indazol-3-amine |

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a crucial role in tumor metastasis and adaptation to hypoxic environments. nih.govresearchgate.net Indazole derivatives have been reported as potent inhibitors of HIF-1α. nih.govresearchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore mapping studies have been performed on indazole derivatives to understand the structural features influencing their inhibitory potency. nih.gov These studies have generated steric and electrostatic maps that provide a framework for designing new, more potent HIF-1α inhibitors. nih.gov Molecular docking and dynamics simulations of the most potent compound, 39 , showed good binding efficiency and stability in the active site of the HIF-1α protein. nih.gov

Carbonic Anhydrase (CA) Inhibition and SAR

Indazole derivatives have been investigated for their inhibitory effects on carbonic anhydrases (CAs), a family of metalloenzymes crucial to numerous physiological processes. Studies on the interaction of indazole molecules with human erythrocyte CA-I and CA-II isoenzymes have demonstrated their potential as inhibitors.

Research has shown that certain indazole molecules can reduce the activity of human CA-I and CA-II at low concentrations nih.gov. The inhibitory potency, expressed as K_i_ constants, for these indazoles ranged from 0.383 ± 0.021 to 2.317 ± 0.644 mM for CA-I and from 0.409 ± 0.083 to 3.030 ± 0.711 mM for CA-II nih.gov. The mechanism of inhibition for these molecules was identified as noncompetitive nih.gov.

Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance inhibitory activity. It was found that indazoles featuring bromine and chlorine substituents exhibited more potent inhibitory effects on the carbonic anhydrase isoenzymes nih.gov. Further research into N-arylsubstituted secondary sulfonamides with a bicyclic tetrahydroindazole (B12648868) scaffold has aimed to develop isotype-selective CA inhibitors, which is crucial for minimizing off-target side effects due to the high homology among CA isoforms nih.gov.

Table 1: Inhibitory Activity of Indazole Derivatives against Carbonic Anhydrase Isozymes

| Isozyme | K_i Range (mM) | Inhibition Type |

| CA-I | 0.383 - 2.317 | Noncompetitive |

| CA-II | 0.409 - 3.030 | Noncompetitive |

Pathways and Mechanistic Insights into Antitumor Actions

Indazole derivatives have emerged as a promising scaffold in the development of antitumor agents, with several compounds demonstrating significant antiproliferative and apoptotic activities. nih.govresearchgate.net The mechanisms underlying these actions often involve the modulation of key cellular pathways and interactions with specific molecular targets.

A study involving N-[6-indazolyl]arylsulfonamides and N-[alkoxy-6-indazolyl]arylsulfonamides revealed potent antiproliferative activity against human tumor cell lines A2780 (ovarian carcinoma) and A549 (lung adenocarcinoma) nih.gov. Specifically, compounds N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (4) and N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9) displayed IC_50_ values ranging from 4.21 to 18.6 µM nih.gov.

Mechanistic investigations showed that these active compounds induce apoptosis in a dose-dependent manner and cause cell cycle arrest in the G2/M phase nih.gov. While this pattern is often associated with agents that interact with tubulin, immunofluorescence microscopy indicated only infrequent interactions with the microtubule network nih.gov. This suggests that while microtubule disruption might play a role, other mechanisms are likely involved. The indazole core is a key feature in many FDA-approved kinase inhibitors, targeting pathways involving the c-Met inhibitor Merestinib, and multi-kinase inhibitors like Pazopanib and Axitinib researchgate.net. Indazole derivatives have also been developed as inhibitors of fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and Pim kinases, all of which are implicated in tumor growth and survival researchgate.net.

Table 2: Antiproliferative Activity of Selected Indazole Derivatives

| Compound | Cell Line | IC_50 (µM) |

| 4 | A2780 | 4.21 - 18.6 |

| 4 | A549 | 4.21 - 18.6 |

| 9 | A2780 | 4.21 - 18.6 |

| 9 | A549 | 4.21 - 18.6 |

Anti-Inflammatory Activity and SAR

The indazole scaffold is a common feature in compounds possessing diverse biological activities, including significant anti-inflammatory properties. nih.govmdpi.com Research has demonstrated that indazole and its derivatives can dose-dependently and time-dependently inhibit carrageenan-induced hind paw edema in rats, a standard model for acute inflammation nih.gov. The anti-inflammatory effects of these compounds are attributed to their ability to modulate key inflammatory mediators and pathways. nih.gov

Cyclooxygenase (COX) Inhibition (e.g., COX-2) and SAR

A primary mechanism for the anti-inflammatory action of many indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade. nih.govnih.gov By selectively targeting COX-2 over the constitutive COX-1 isoform, these compounds can reduce the production of inflammatory prostaglandins (B1171923) while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

A series of novel (aza)indazole derivatives were developed and shown to exhibit high affinity and selectivity for the COX-2 enzyme nih.gov. SAR studies led to the identification of compound 16 , which demonstrated effective COX-2 inhibitory activity with an IC_50_ value of 0.409 µM and excellent selectivity over COX-1 nih.gov. In another study, 2,3-diphenyl-2H-indazole derivatives, such as compounds 18, 21, 23, and 26 , also displayed in vitro inhibitory activity against human COX-2 mdpi.com. The anti-inflammatory effects of indazoles are believed to be mediated, at least in part, through the inhibition of cyclooxygenase-2 nih.gov.

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) and SAR

Beyond COX inhibition, indazole derivatives exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. These signaling molecules, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), are central to orchestrating the inflammatory response.

Calcium-Release Activated Calcium (CRAC) Channel Blockade and Mast Cell Stabilization and SAR

A significant mechanism contributing to the anti-inflammatory and immunomodulatory potential of certain indazole derivatives is their ability to block Calcium-Release Activated Calcium (CRAC) channels. nih.govnih.gov The influx of extracellular calcium through CRAC channels is a critical step in the activation of mast cells, which leads to degranulation and the release of pro-inflammatory mediators. nih.govresearchgate.net

SAR studies on a series of indazole-3-carboxamides identified them as potent CRAC channel blockers. nih.gov A key finding was the critical importance of the amide linker's regiochemistry for activity. Indazole derivatives with a 'reversed' amide linker (-CO-NH-Ar), such as 12a and 12d , were found to be potent CRAC channel blockers, with IC_50_ values of 1.51 µM and 0.67 µM, respectively nih.gov. In contrast, the isomeric 'normal' amide linker (-NH-CO-Ar) resulted in compounds that were only weakly active nih.gov. The most potent compounds featured Ar moieties such as 2,6-difluorophenyl (in 12a ) and 3-fluoro-4-pyridyl (in 12d ) nih.gov. The representative indazole 12d was shown to potently inhibit mast cell degranulation and the release of pro-inflammatory cytokines nih.govnih.gov.

Table 3: CRAC Channel Blocking Activity of Indazole-3-Carboxamides

| Compound | Linker Type | Ar Moiety | IC_50 (µM) |

| 12a | -CO-NH-Ar | 2,6-difluorophenyl | 1.51 |

| 12d | -CO-NH-Ar | 3-fluoro-4-pyridyl | 0.67 |

| 9b | -NH-CO-Ar | - | 29 |

| 9c | -NH-CO-Ar | - | Inactive at 100 µM |

Antimicrobial Activity and SAR

The indazole nucleus is a versatile scaffold that has been incorporated into compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial, antiprotozoal, and antifungal actions. nih.govmdpi.com

In the realm of antibacterial agents, studies on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives identified 3-(4-chlorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole (6) and 3-(4-fluorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole (20) as the most active compounds nih.gov. Another study screened indazolyl derivatives and found that compound 1.3C showed the maximum zone of inhibition against Bacillus thuringiensis, Staphylococcus aureus, and Bacillus subtilis researchgate.net.

Furthermore, indazole derivatives have shown significant promise as antiprotozoal agents. A set of 2H-indazole derivatives were tested against intestinal and vaginal pathogens, revealing potent activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis mdpi.com. Notably, compound 18 was 12.8 times more active than the reference drug metronidazole (B1676534) against G. intestinalis mdpi.com. SAR analysis of 2-phenyl-2H-indazole derivatives indicated that electron-withdrawing groups on the 2-phenyl ring favored antiprotozoal activity nih.gov.

Antifungal activity has also been observed, with two 2,3-diphenyl-2H-indazole derivatives, compounds 18 and 23 , demonstrating in vitro growth inhibition against Candida albicans and Candida glabrata mdpi.com.

Antibacterial Efficacy and SAR

Indazole derivatives have emerged as a promising class of antibacterial agents, with research indicating their potential to combat multi-drug resistant strains. nih.gov Studies have shown that these compounds can exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

The structure-activity relationship (SAR) of indazole derivatives in the context of antibacterial activity has been a subject of detailed investigation. It has been observed that substitutions at specific positions on the indazole ring significantly influence their potency. For instance, modifications at the C6 and C7 positions of the indazole core have been explored to enhance enzymatic and antibacterial activity. nih.gov

One study focused on the optimization of a pyrazolopyridone hit, leading to the discovery of a novel class of indazole derivatives as GyrB inhibitors. nih.gov These compounds demonstrated excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The SAR studies revealed that while modifications to the left-hand heteroaryl portion of the molecule did not lead to substantial improvements in antibacterial activity, alterations to the indazole core were more impactful. nih.gov

Another study reported the synthesis of new indazolyl derivatives and their evaluation for antibacterial activity against a panel of bacteria. The results, as summarized in the table below, indicate that the antibacterial activity is dependent on the specific derivative and the bacterial strain. For example, one compound showed a maximum zone of inhibition against Bacillus thurengensis, Staphylococcus aureus, and Bacillus subtilis, but was less effective against E. coli. researchgate.net

Table 1: Antibacterial Activity of Selected Indazole Derivatives

| Compound/Derivative | Target Bacteria | Activity/Observation |

|---|---|---|

| Indazole-based GyrB inhibitors | Gram-positive bacteria (including MRSA and VRE) | Potent antibacterial activity. nih.gov |

| Indazolyl derivative 1 | Bacillus thurengensis, Staphylococcus aureus, Bacillus subtilis | Maximum zone of inhibition. researchgate.net |

| Indazolyl derivative 1 | E. coli | Least zone of inhibition. researchgate.net |

| Indazolyl derivative 2 | Bacillus thurengensis, E. coli | Maximum zone of inhibition. researchgate.net |

| Indazolyl derivative 3 | Proteus vulgaris, Bacillus subtilis, Bacillus thurengensis | Maximum zone of inhibition. researchgate.net |

Antifungal Efficacy and SAR

The prevalence of fungal infections and the rise of antifungal resistance necessitate the development of new therapeutic agents. Indazole derivatives have demonstrated potential as antifungal agents, with specific structural features contributing to their efficacy. nih.govnih.gov

A study focusing on 3-phenyl-1H-indazole derivatives revealed that the presence of a carboxamide group on this scaffold maintained antifungal activity against tested Candida albicans and Candida glabrata strains. nih.gov While the synthesized compounds were less active than the reference drugs, their antifungal activity is considered a relevant starting point for the development of new anticandidal agents. nih.gov

The SAR of these derivatives indicated that N-substituted carboxamides showed activity against C. albicans. nih.gov Specifically, certain compounds were active against both C. albicans and miconazole-resistant C. glabrata species. nih.gov

Table 2: Antifungal Activity of 3-Phenyl-1H-Indazole Derivatives

| Compound/Derivative | Target Fungi | Activity/Observation |

|---|---|---|

| N-substituted carboxamides (3h–k, 3n–r) | Candida albicans | Showed activity at 1 mM. nih.gov |

| Compound 3j | Candida albicans | Maximum inhibition of growth at 10 mM, also active at 1 mM. nih.gov |

| Compound 3j | Miconazole-resistant Candida glabrata | Weak activity at 10 mM. nih.gov |

| Compounds 3h and 3p | Candida albicans, Miconazole-resistant Candida glabrata | Active at 1 mM. nih.gov |

| Compound 3f | Candida albicans | Active. nih.gov |

Antiparasitic Efficacy and SAR

Indazole derivatives have shown significant promise as antiparasitic agents, particularly against protozoan parasites. nih.govresearchgate.netproquest.comnih.govresearchgate.net Research into the SAR of these compounds has identified key structural features that enhance their antiprotozoal activity.

A study on a series of 2-phenyl-2H-indazole derivatives demonstrated their potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govresearchgate.netproquest.comnih.gov The biological assays revealed that electron-withdrawing substituents attached to the 2-phenyl ring are favorable for antiprotozoal activity against all three protozoa. nih.govresearchgate.netproquest.comnih.gov

The substitution pattern on the 2-phenyl ring was found to be crucial. For instance, against E. histolytica, derivatives with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl substitutions showed the best potency. nih.govproquest.com Against G. intestinalis, derivatives with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, and 2-carboxyphenyl substitutions displayed the highest activity. nih.govproquest.com For T. vaginalis, the most active derivatives were those substituted with 3-(methoxycarbonyl)phenyl, 3-(trifluoromethyl)phenyl, 3-carboxyphenyl, 2-chlorophenyl, and 2-carboxyphenyl. nih.govproquest.com

Table 3: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives

| Target Protozoan | Favorable Substituents on 2-Phenyl Ring | Most Potent Substitutions (IC50) |

|---|---|---|

| Entamoeba histolytica | Electron-withdrawing groups | Methoxycarbonyl, 4-chlorophenyl, 2-(trifluoromethyl)phenyl (< 0.050 µM). nih.govproquest.com |

| Giardia intestinalis | Electron-withdrawing groups | 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, 2-carboxyphenyl (< 0.050 µM). nih.govproquest.com |

| Trichomonas vaginalis | Electron-withdrawing groups | 3-(methoxycarbonyl)phenyl, 3-(trifluoromethyl)phenyl, 3-carboxyphenyl, 2-chlorophenyl, 2-carboxyphenyl (< 0.070 µM). nih.govproquest.com |

Anti-HIV Activity and SAR

The quest for novel anti-HIV agents has led to the exploration of various heterocyclic compounds, including indazole derivatives. doi.org These compounds have been investigated for their ability to inhibit different stages of the HIV life cycle.

Computational studies have been employed to evaluate the potential of indazole-2-pyrone hybrids as anti-HIV-1 agents. doi.org Molecular docking studies have assessed the binding affinity of these compounds to the active sites of proteins involved in viral infections. doi.org The results of these computational analyses provide insights into the potential efficacy of these derivatives.

Table 4: Predicted Anti-HIV-1 Activity of Indazole-2-Pyrone Hybrids

| Compound/Derivative | Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Indazole-2-Pyrone Hybrid 5a | HIV-1 | -3.4. doi.org |

| Indazole-2-Pyrone Hybrid 6a | HIV-1 | -4.8. doi.org |

| AZT (Azidothymidine) | HIV-1 | -3.9. doi.org |

It is important to note that these are computational predictions and further in vitro and in vivo studies are required to validate these findings.

Antioxidant Activity and SAR

Indazole and its derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. nih.govresearchgate.net The free radical scavenging activity of these compounds has been evaluated using various in vitro assays.

A study on the antioxidant activity of indazole and its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole (B21905), demonstrated their ability to inhibit DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals in a concentration-dependent manner. nih.gov Among the tested compounds, 6-nitroindazole exhibited the highest inhibition of DPPH free radical generation. nih.gov The study also corroborated the free radical scavenging activity by assessing the ability of these indazoles to scavenge nitric oxide. nih.gov

Table 5: DPPH Radical Scavenging Activity of Indazole Derivatives

| Compound | Concentration (µg/ml) | % Inhibition of DPPH Activity |

|---|---|---|

| Indazole | 200 | 57.21%. nih.gov |

| 5-Aminoindazole | 200 | 51.21%. nih.gov |

| 6-Nitroindazole | 200 | 72.60%. nih.gov |

| Vitamin E (Standard) | 200 | 84.43%. nih.gov |

Anti-Diabetic Activity and SAR

Indazole derivatives have shown significant potential in the management of type 2 diabetes mellitus, primarily through their action as glucagon (B607659) receptor antagonists. nih.govresearchgate.netconsensus.appx-mol.comresearchgate.net

Glucagon Receptor Antagonism and SAR

The antagonism of the glucagon receptor (GCGR) is a promising strategy for controlling hyperglycemia in diabetic patients. researchgate.net A novel series of indazole and indole (B1671886) derivatives have been discovered as potent GCGR antagonists. nih.govresearchgate.netconsensus.appx-mol.com

The SAR exploration of these compounds has led to the identification of derivatives with excellent pharmacokinetic properties, including low systemic clearance, long elimination half-life, and good oral bioavailability in preclinical models. nih.govresearchgate.net The optimization of the lead compounds focused on substitutions at the C3 and C6 positions of the indazole core, as well as the benzylic position on the N-1 of the indazole. researchgate.net

Studies have shown that a C-3 unsubstituted indazole derivative exhibited stronger activity than a 3-methyl substituted derivative. researchgate.net Furthermore, SAR studies revealed that a small alkyl group is preferred at the N-1 benzylic position, as a compound with no substitution at this position showed much weaker human glucagon receptor antagonistic activity. researchgate.net

Table 6: Glucagon Receptor Antagonistic Activity of Indazole Derivatives

| Compound/Derivative | Target | Activity/Observation |

|---|---|---|

| Indazole/Indole Derivatives | Glucagon Receptor (GCGR) | Potent antagonists with excellent pharmacokinetic properties. nih.govresearchgate.net |

| C-3 Unsubstituted Indazole Derivative | Glucagon Receptor (GCGR) | Stronger activity than 3-methyl substituted derivative. researchgate.net |

| N-1 Benzylic Unsubstituted Derivative | Human Glucagon Receptor | Weaker antagonistic activity (IC50 of 39 nM). researchgate.net |

| Indazole-based β-alanine Derivatives | Glucagon Receptor (GCGR) | Potent antagonists. researchgate.net |

Glucokinase Activation and SAR

Glucokinase (GK) plays a crucial role in maintaining glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate in the liver and pancreatic β-cells. researchgate.net This enzymatic action serves as a "glucose sensor," promoting glycogen synthesis in the liver and glucose-sensitive insulin (B600854) secretion from the pancreas. researchgate.net Dysfunction of glucokinase is implicated in the pathophysiology of type 2 diabetes, making it an attractive therapeutic target. researchgate.net Indazole derivatives have emerged as a novel class of allosteric glucokinase activators (GKAs). nih.govsunyempire.edu

Structure-based drug design and scaffold morphing approaches have led to the discovery of potent 1,4-disubstituted indazole derivatives as GKAs. nih.govsunyempire.edu SAR studies have revealed that the nature and position of substituents on the indazole ring are critical for their activity. For instance, indazole carboxamides have demonstrated anti-diabetic activity by activating glucokinase. researchgate.net The functionalization of 2H-indazoles has been a key area of interest in developing these compounds. researchgate.net

| Compound | Scaffold | Key Substituents | Activity |

| Indazole Carboxamide | Indazole | Carboxamide group | Glucokinase activation |

| 1,4-disubstituted Indazole | Indazole | Varied at positions 1 and 4 | Potent glucokinase activation |

GPR120/GPR40 Agonism and SAR

G protein-coupled receptor 120 (GPR120) and G protein-coupled receptor 40 (GPR40) are activated by free fatty acids and are involved in glucose-stimulated insulin secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govunina.itmdpi.com Agonists of these receptors hold therapeutic potential for type 2 diabetes. unina.itnih.gov

Researchers have identified indazole-6-phenylcyclopropylcarboxylic acids as a series of selective GPR120 agonists. nih.govresearchgate.net SAR studies were instrumental in optimizing the potency for GPR120. A key finding was the identification of a (S,S)-cyclopropylcarboxylic acid structural motif that conferred selectivity against GPR40. nih.govresearchgate.net

Further SAR exploration of the indazole core validated it as a viable GPR120 scaffold. researchgate.net For example, the substitution pattern on the phenyl ring attached to the indazole core significantly influenced GPR120 agonism. Modifications at the R2 and R3 positions of the indazole ring, such as the introduction of fluorine or methoxy (B1213986) groups, led to significant increases in GPR120 potency. researchgate.net Specifically, a 4-fluoro-3-methoxyindazole derivative demonstrated a notable enhancement in GPR120 potency. researchgate.net

| Compound Series | Key Structural Feature | Selectivity | Outcome |

| Indazole-6-phenylcyclopropylcarboxylic acids | (S,S)-cyclopropylcarboxylic acid | Selective for GPR120 over GPR40 | Optimized GPR120 potency |

| 4-fluoro-3-methoxyindazole derivative | Fluorine and methoxy substitutions | Not specified | Increased GPR120 potency |

Cardiovascular System Modulation and SAR

Indazole derivatives have demonstrated a range of effects on the cardiovascular system, including antiarrhythmic, anti-platelet aggregation, and vasorelaxant activities. nih.gov

Certain indazole derivatives have been investigated for their potential as antiarrhythmic agents. nih.govnih.gov While specific SAR details for antiarrhythmic indazole derivatives are not extensively detailed in the provided context, the general importance of the indazole nucleus in exerting cardiovascular effects is recognized. nih.gov The substitution patterns on the indazole ring are expected to play a crucial role in modulating these properties.

Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic strategy in cardiovascular diseases. japsonline.com The indazole derivative YC-1 has been noted for its therapeutic potential in circulatory disorders, including its effects on platelet aggregation. nih.gov Compounds with an imidazole (B134444) ring, a component of the indazole structure, have shown efficacy in inhibiting platelet aggregation. nih.gov SAR studies in related imidazole-containing compounds have highlighted the importance of lipophilicity in correlating activity with structure. nih.gov

The vasorelaxant properties of indazole derivatives contribute to their potential antihypertensive effects. nih.gov The compound YC-1 is also recognized for its role in vascular contraction. nih.gov In a study of related benzo[d]imidazole derivatives, which share a similar bicyclic core, SAR analysis revealed that nitro derivatives were potent vasorelaxants. nih.gov For instance, a 2-methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol derivative was found to be significantly more potent than its 5-CF3 analogue, demonstrating the profound impact of electronic substituent effects on vasorelaxant activity. nih.gov

Neurological and Mood Disorder Modulation and SAR

Indazole derivatives have shown promise in the modulation of neurological and mood disorders. nih.govdntb.gov.ua They exhibit potent activities against conditions such as Parkinson's disease and Alzheimer's disease by inhibiting various signaling pathways and enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3). nih.govdntb.gov.ua

Novel indazole derivatives are being developed as serotonergic psychedelic agents for treating psychosis and other central nervous system (CNS) disorders. nih.govresearchgate.net SAR studies in this area are focused on optimizing interactions with specific serotonin (B10506) receptors. For example, in the development of multi-target ligands for dopamine (B1211576) and serotonin receptors for schizophrenia, modifications to a lead compound, D2AAK3, which features an indazole scaffold, were explored to assess their impact on receptor affinity and efficacy. researchgate.net The SAR studies indicated that specific substitutions on the indazole and linked piperazine scaffolds were crucial for achieving the desired multi-receptor profile. researchgate.net

| Therapeutic Area | Target/Mechanism | Key SAR Finding |

| Neurodegenerative Diseases | MAO, GSK3 inhibition | Indazole scaffold is a key pharmacophore |

| Psychosis/CNS Disorders | Serotonergic receptor modulation | Substitutions on indazole and linked scaffolds influence receptor affinity |

| Schizophrenia | Dopamine and Serotonin receptor modulation | Modifications on indazole and piperazine moieties alter multi-receptor binding profiles |

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO B) Inhibition and SAR

A dual inhibition strategy targeting both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) is a promising approach for the treatment of neurodegenerative diseases like Alzheimer's. Indazole derivatives have been explored for this dual inhibitory activity.

A series of C5- and C6-substituted indazole derivatives were synthesized and evaluated for their MAO inhibitory potential. While most compounds were potent inhibitors of human MAO-B with submicromolar IC50 values, only one derivative, 5c , showed submicromolar inhibition of human MAO-A. researchgate.net Notably, substitutions at the C5 position of the indazole ring resulted in particularly potent MAO-B inhibition, with IC50 values ranging from 0.0025 to 0.024 µM. researchgate.net Kinetic studies on a selected derivative revealed a competitive mode of MAO inhibition. researchgate.net

In another study, resveratrol-indazole hybrids were designed and synthesized. Many of these compounds displayed potent and selective inhibition of MAO-B. nih.gov For instance, compound 6e emerged as a potent competitive inhibitor of hMAO-B with an IC50 value of 1.14 μM. nih.gov

The structure-activity relationship (SAR) for MAO-B inhibition by 1-methyl-3-phenylpyrroles, which are structurally related to some indazole precursors, indicated that the potency is influenced by the steric and electronic properties of substituents on the phenyl ring. nih.gov Specifically, electron-withdrawing groups with significant steric bulk at the C-4 position of the phenyl ring were found to enhance inhibitory potency. nih.gov

For dual AChE and MAO-B inhibition, a study on quinoxaline (B1680401) scaffold-based dual inhibitors, which can be conceptually linked to the bicyclic nature of indazoles, showed that fusing an AChE inhibitory pharmacophore led to potent and balanced inhibition of both enzymes. researchgate.net This suggests that a hybrid molecule approach, incorporating recognized pharmacophores for each target onto the indazole scaffold, could be a successful strategy.

| Compound | Substitution Pattern | MAO-B IC50 (µM) |

|---|---|---|

| C5-substituted indazoles | Varies | 0.0025–0.024 |

| 6e | Resveratrol-indazole hybrid | 1.14 |

Amyloid Aggregation Inhibition and SAR

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Inhibiting this process is a major therapeutic goal.

Novel hybrids of resveratrol (B1683913) and indazole have been shown to possess significant Aβ(1-42) self-aggregation inhibitory activity. nih.gov The most potent of these, compound 6e , exhibited 58.9% inhibition of Aβ(1-42) self-aggregation at a concentration of 20 μM. nih.gov Molecular modeling studies suggest that this compound interacts with Aβ(1-42) through π-π and cation-π stacking interactions. nih.gov

General SAR studies on Aβ aggregation inhibitors have highlighted several key structural features. These inhibitors are often flat, planar molecules with substituted aromatic end groups. mdpi.com The length and flexibility of the linker region connecting these aromatic groups are critical, with an optimal linker length falling within a narrow range of 6–19 Å. mdpi.com Key chemical features correlated with inhibitory ability include the electro-topological state of carbonyl groups, the partition coefficient (AlogP), and the number of hydrogen bond donor groups. longdom.org